Methyl 5-chloro-2-ethoxybenzoate Methyl 5-chloro-2-ethoxybenzoate
Brand Name: Vulcanchem
CAS No.: 75230-37-4
VCID: VC8292774
InChI: InChI=1S/C10H11ClO3/c1-3-14-9-5-4-7(11)6-8(9)10(12)13-2/h4-6H,3H2,1-2H3
SMILES: CCOC1=C(C=C(C=C1)Cl)C(=O)OC
Molecular Formula: C10H11ClO3
Molecular Weight: 214.64

Methyl 5-chloro-2-ethoxybenzoate

CAS No.: 75230-37-4

Cat. No.: VC8292774

Molecular Formula: C10H11ClO3

Molecular Weight: 214.64

* For research use only. Not for human or veterinary use.

Methyl 5-chloro-2-ethoxybenzoate - 75230-37-4

Specification

CAS No. 75230-37-4
Molecular Formula C10H11ClO3
Molecular Weight 214.64
IUPAC Name methyl 5-chloro-2-ethoxybenzoate
Standard InChI InChI=1S/C10H11ClO3/c1-3-14-9-5-4-7(11)6-8(9)10(12)13-2/h4-6H,3H2,1-2H3
Standard InChI Key QGEUDBIRXMKEKB-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1)Cl)C(=O)OC
Canonical SMILES CCOC1=C(C=C(C=C1)Cl)C(=O)OC

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Methyl 5-chloro-2-ethoxybenzoate features a benzoate backbone with three functional groups:

  • A chlorine atom at the 5-position, imparting electrophilic reactivity.

  • An ethoxy group (-OCH₂CH₃) at the 2-position, influencing steric and electronic properties.

  • A methyl ester (-COOCH₃) at the 1-position, governing hydrolysis susceptibility.

The ethoxy group’s larger size compared to methoxy analogs increases molar volume and may reduce solubility in polar solvents. Theoretical calculations suggest a molar mass of 214.65 g/mol, with a density approximating 1.23–1.27 g/cm³ based on structural analogs .

Spectral Characteristics

While experimental data for the ethoxy variant is unavailable, infrared (IR) and nuclear magnetic resonance (NMR) spectra can be inferred from methoxy analogs :

  • IR: Strong absorption bands at ~1,720 cm⁻¹ (C=O stretch) and ~1,250 cm⁻¹ (C-O ester).

  • ¹H NMR:

    • δ 1.35–1.45 ppm (triplet, -OCH₂CH₃).

    • δ 3.85–4.10 ppm (quartet, -OCH₂CH₃ and ester -OCH₃).

    • δ 7.20–7.80 ppm (aromatic protons).

Synthetic Methodologies

Direct Alkylation of 5-Chlorosalicylic Acid

An alternative pathway adapts the methylation strategy used for methoxy analogs :

  • Ethoxylation: Treat 5-chlorosalicylic acid with ethylating agents (e.g., diethyl sulfate) in alkaline conditions.

  • Esterification: React the intermediate 5-chloro-2-ethoxybenzoic acid with methanol.

Key Challenges:

  • Competing O- vs. C-ethylation requires precise stoichiometry.

  • Side reactions (e.g., diethyl ether formation) may reduce yield.

Challenges and Future Directions

  • Synthetic Optimization: Scalable ethoxylation methods are needed to improve yield.

  • Biological Screening: Prioritize cytotoxicity and pharmacokinetic profiling.

  • Computational Modeling: Predict substituent effects on bioactivity using QSAR models.

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